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molecular formula C12H20N2O B8618809 2-Ethyl-2-(1-piperidinylcarbonyl)butanenitrile

2-Ethyl-2-(1-piperidinylcarbonyl)butanenitrile

Cat. No. B8618809
M. Wt: 208.30 g/mol
InChI Key: KGKLDBGMXPJRDK-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

The compound was synthesized from 1-cyanoacetylpiperidine (1.52 g, 10 mmol), bromoethane (3.73 mL, 50 mmol) and 1.6M n-butyllithium in hexane (13.75 mL, 22 mmol) in 40 mL of THF according to the method described in Example 393A to give 0.92 g. MS (ESI(+)) m/e 209 (M+H)+; 226 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 3.44-3.67 (m, 4H), 2.00-2.10 (m, 2H), 1.79-1.86 (m, 2H), 1.43-1.70 (m, 6H), 1.03-1.07 (m, 6H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.75 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][N:4]([C:7]([CH2:9][C:10]#[N:11])=[O:8])[CH2:3][CH2:2]1.Br[CH2:13][CH3:14].[CH2:15]([Li])[CH2:16]CC.CCCCCC>C1COCC1>[CH2:15]([C:9]([C:7]([N:4]1[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)=[O:8])([CH2:13][CH3:14])[C:10]#[N:11])[CH3:16]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C1CCN(CC1)C(=O)CC#N
Name
Quantity
3.73 mL
Type
reactant
Smiles
BrCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.75 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 0.92 g

Outcomes

Product
Name
Type
Smiles
C(C)C(C#N)(CC)C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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